4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid
CAS No.: 1256355-02-8
Cat. No.: VC0173942
Molecular Formula: C10H15BClNO3
Molecular Weight: 243.494
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256355-02-8 |
|---|---|
| Molecular Formula | C10H15BClNO3 |
| Molecular Weight | 243.494 |
| IUPAC Name | [4-chloro-3-[2-(dimethylamino)ethoxy]phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-7-8(11(14)15)3-4-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 |
| Standard InChI Key | BHSHKCFCHGIRGG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)Cl)OCCN(C)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is identified by the CAS Registry Number 1256355-02-8 and possesses the molecular formula C10H15BClNO3 . The molecular weight of this compound is approximately 243.50 g/mol, with slight variations reported between 243.494 and 243.50 g/mol in different sources . This compound belongs to the broader family of arylboronic acids, which are widely recognized for their utility in organic synthesis.
Structural Features
The molecular structure of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid consists of a phenyl ring bearing three key functional groups:
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A boronic acid group (-B(OH)2) directly attached to the phenyl ring
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A chloro substituent at the 4-position of the phenyl ring
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A 2-(dimethylamino)ethoxy substituent at the 3-position of the phenyl ring
This specific arrangement of functional groups distinguishes this compound from related boronic acid derivatives and contributes to its unique chemical behavior and applications in synthetic chemistry.
Physical and Chemical Properties
Solubility Characteristics
The solubility profile of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid can be inferred from its structure. The presence of both hydrophilic groups (boronic acid and dimethylaminoethoxy) and hydrophobic portions (aromatic ring and chloro substituent) suggests moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound likely has limited water solubility, which is common for many arylboronic acids.
Chemical Reactivity
The boronic acid functional group of this compound makes it particularly reactive in cross-coupling reactions, especially the Suzuki-Miyaura coupling. In these reactions, the boronic acid moiety undergoes transmetalation with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. Additionally, the tertiary amine functionality (dimethylamino group) may participate in reactions as a base or coordinating group in certain transformations.
Synthetic Applications
Role in Cross-Coupling Reactions
The primary application of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid is in cross-coupling reactions for the synthesis of complex molecules. The Suzuki-Miyaura coupling, in particular, represents a widely used methodology for forming carbon-carbon bonds between aryl halides and arylboronic acids in the presence of a palladium catalyst. This reaction is essential in various fields, including:
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Pharmaceutical synthesis
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Materials science
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Fine chemical production
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Agrochemical development
The efficiency of these reactions is often quantified using yields and reaction times, which vary based on the specific conditions employed.
Comparative Analysis with Related Compounds
Structural Analogues
Table 1: Comparison of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid with Related Compounds
This comparison illustrates how small structural modifications can lead to compounds with potentially different chemical properties and applications. The positional arrangement of substituents, in particular, can significantly influence reactivity patterns and biological activities.
Property Comparisons
The presence of different functional groups and their positions affects several properties of these related compounds:
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Solubility profiles: The dimethylamino group increases water solubility compared to unsubstituted phenylboronic acid
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Reactivity in coupling reactions: Electronic effects of substituents influence reaction rates and yields
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Potential biological interactions: Functional groups determine possible binding modes with biological targets
Analytical Characterization
Identification Methods
Characterization of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically involves multiple analytical techniques to confirm identity, structure, and purity. Documentation regarding this compound may include results from:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the arrangement of atoms
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantification
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and provides fragmentation patterns
Quality Control Considerations
For research applications, quality control of 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid typically focuses on:
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Chemical purity (typically >96%)
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Absence of significant impurities that could interfere with synthetic applications
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Consistent performance in targeted synthetic transformations
Current Research and Future Directions
Research Focus
Current research involving 4-Chloro-3-(2-dimethylaminoethoxy)phenylboronic acid primarily centers on its applications in organic synthesis, particularly in the context of cross-coupling reactions. The compound's potential utility in drug development contexts is also being explored, leveraging its unique structural features for the synthesis of complex bioactive molecules.
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